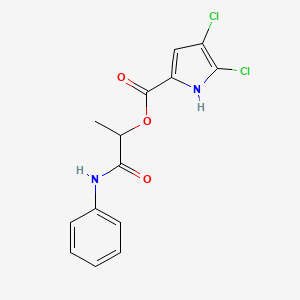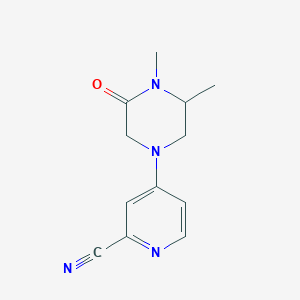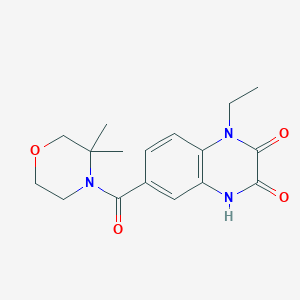![molecular formula C20H22N2O3S B7060207 3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole](/img/structure/B7060207.png)
3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole is a complex organic compound that features a piperidine ring, an indole moiety, and a methoxyphenyl sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl sulfonyl group and the indole moiety. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety, often using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, neurological disorders, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl sulfonyl group may play a crucial role in binding to these targets, while the piperidine and indole moieties contribute to the overall pharmacological activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole can be compared to other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their diverse biological activities.
Indole derivatives: Indole-containing compounds are known for their roles in various biological processes and are used in the development of pharmaceuticals.
Methoxyphenyl sulfonyl compounds: These compounds feature the methoxyphenyl sulfonyl group and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-19-8-4-5-9-20(19)26(23,24)22-12-10-15(11-13-22)17-14-21-18-7-3-2-6-16(17)18/h2-9,14-15,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOCYGXHSDMGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B7060138.png)
![4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine](/img/structure/B7060144.png)
![N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B7060151.png)
![2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B7060162.png)
![N-methyl-N-[[1-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7060169.png)
![2-(Pyrazolo[1,5-a]pyridin-3-ylmethylamino)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B7060178.png)
![methyl 2-(3-phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)pyrimidine-5-carboxylate](/img/structure/B7060182.png)

![1-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]urea](/img/structure/B7060198.png)
![5-[4-[ethylsulfonyl(methyl)amino]piperidine-1-carbonyl]-N-methylpyridine-2-carboxamide](/img/structure/B7060214.png)
![N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7060216.png)

